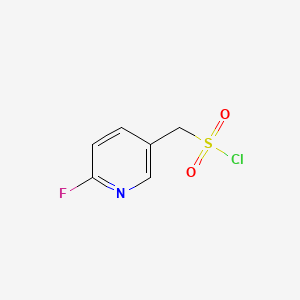
(6-Fluoropyridin-3-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoropyridin-3-yl)methanesulfonyl chloride is an organosulfur compound that contains a fluoropyridine ring substituted with a methanesulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridines as starting materials, which can be synthesized through various fluorination reactions . The methanesulfonyl chloride group can then be introduced using reagents such as methanesulfonyl chloride (mesyl chloride) under appropriate reaction conditions .
Industrial Production Methods
Industrial production methods for (6-Fluoropyridin-3-yl)methanesulfonyl chloride may involve large-scale fluorination and sulfonylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Fluoropyridin-3-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a building block for more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and transition metal catalysts. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
(6-Fluoropyridin-3-yl)methanesulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluoropyridine and methanesulfonyl groups into target molecules.
Biology: The compound can be used to modify biomolecules, potentially altering their biological activity and properties.
Mécanisme D'action
The mechanism of action of (6-Fluoropyridin-3-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-2-fluoropyridin-3-yl)methanesulfonyl chloride: This compound is similar in structure but contains a bromine atom instead of a fluorine atom.
(6-Chloropyridin-3-yl)methanesulfonyl chloride: This compound has a chlorine atom in place of the fluorine atom.
Uniqueness
(6-Fluoropyridin-3-yl)methanesulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, which can influence the reactivity and stability of the compound. Additionally, the fluorine atom can enhance the compound’s ability to participate in specific chemical reactions, making it a valuable building block in synthetic chemistry .
Propriétés
Formule moléculaire |
C6H5ClFNO2S |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
(6-fluoropyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO2S/c7-12(10,11)4-5-1-2-6(8)9-3-5/h1-3H,4H2 |
Clé InChI |
IPIQZKJFIJLCQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CS(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


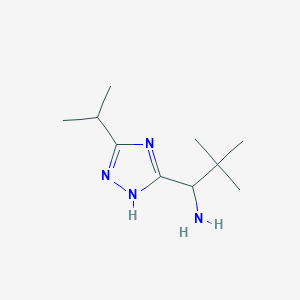
![(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B13525347.png)


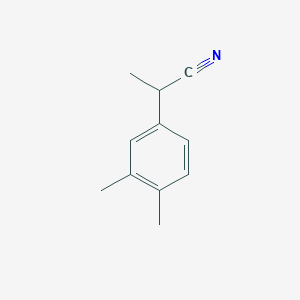
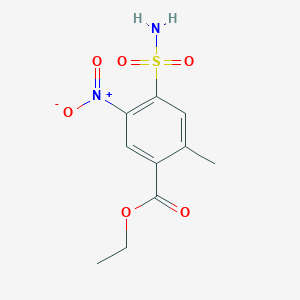
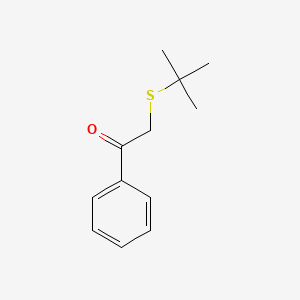
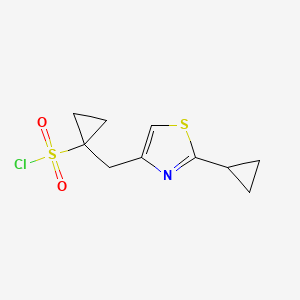
![N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide](/img/structure/B13525392.png)
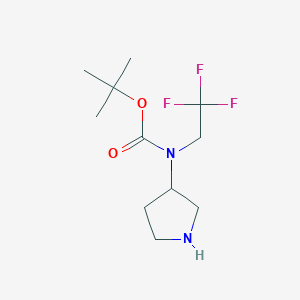


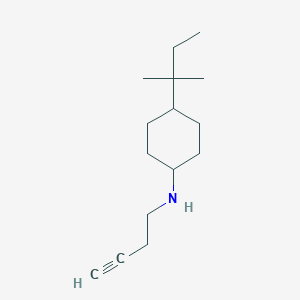
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)
